3,5-Dicloro-4-nitropiridina

Descripción general

Descripción

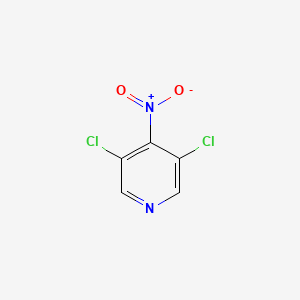

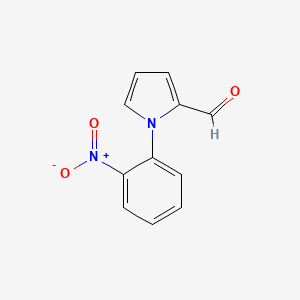

3,5-Dichloro-4-nitropyridine is a useful research compound. Its molecular formula is C5H2Cl2N2O2 and its molecular weight is 192.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-Dichloro-4-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

3,5-Dicloro-4-nitropiridina: es un intermedio valioso en la síntesis orgánica. Sus grupos cloro y nitro reactivos lo convierten en un reactivo versátil para la construcción de moléculas complejas. Por ejemplo, puede sufrir reacciones de sustitución nucleofílica donde los átomos de cloro son reemplazados por otros grupos, lo que lleva a una amplia variedad de derivados útiles en productos farmacéuticos y agroquímicos .

Química Medicinal

En química medicinal, This compound sirve como un bloque de construcción para la síntesis de varios compuestos biológicamente activos. Es particularmente útil en el diseño de inhibidores de quinasas, que son importantes en la terapia del cáncer. La porción de nitropiridina puede interactuar con los sitios de unión de ATP de las quinasas, lo que podría llevar a nuevos agentes terapéuticos .

Ciencia de Materiales

Este compuesto también se está explorando en la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades únicas. Su incorporación en los polímeros puede conducir a materiales con mayor estabilidad térmica y retardancia de llama. Además, el grupo nitropiridina puede mejorar las propiedades electrónicas de los materiales, haciéndolos adecuados para aplicaciones electrónicas .

Catálisis

This compound: puede actuar como un ligando en la catálisis, coordinándose con los metales y formando complejos que catalizan diversas reacciones químicas. Estos sistemas catalíticos se pueden utilizar en la síntesis de productos químicos finos y farmacéuticos, ofreciendo un enfoque más sostenible y eficiente para la producción química .

Química Analítica

En química analítica, los derivados de This compound se pueden utilizar como grupos cromóforos o fluoróforos en el desarrollo de sensores y ensayos. Estos compuestos se pueden diseñar para detectar la presencia de iones o moléculas específicas, proporcionando herramientas valiosas para la vigilancia ambiental y aplicaciones de diagnóstico .

Química Agrícola

La reactividad de This compound permite la síntesis de compuestos utilizados en la agricultura. Puede conducir al desarrollo de nuevos pesticidas y herbicidas con modos de acción específicos, contribuyendo a estrategias de protección de cultivos más efectivas y específicas .

Safety and Hazards

3,5-Dichloro-4-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Mecanismo De Acción

Target of Action

3,5-Dichloro-4-nitropyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, 3,5-Dichloro-4-nitropyridine interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

This shift affects the biochemical pathways involved in the synthesis of various compounds. For instance, from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 inhibitor . The compound’s lipophilicity, as indicated by its iLOGP value of 1.08, suggests that it may have good bioavailability .

Result of Action

The result of the action of 3,5-Dichloro-4-nitropyridine is the formation of new compounds through the SM coupling reaction . For example, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Action Environment

The action of 3,5-Dichloro-4-nitropyridine is influenced by environmental factors. For instance, the SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound should be stored in an inert atmosphere at 2-8°C . It is also important to note that the compound is sensitive to light .

Análisis Bioquímico

Biochemical Properties

3,5-Dichloro-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, 3,5-Dichloro-4-nitropyridine can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic profiles and accumulation of specific metabolites .

Cellular Effects

The effects of 3,5-Dichloro-4-nitropyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,5-Dichloro-4-nitropyridine can modulate the activity of transcription factors involved in stress responses, leading to changes in the expression of genes related to antioxidant defense mechanisms. Additionally, this compound can affect mitochondrial function, resulting in altered energy metabolism and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, 3,5-Dichloro-4-nitropyridine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, 3,5-Dichloro-4-nitropyridine can bind to the heme group of cytochrome P450 enzymes, thereby inhibiting their catalytic activity. This interaction can result in the accumulation of substrates and the generation of reactive intermediates . Additionally, 3,5-Dichloro-4-nitropyridine can induce changes in gene expression by modulating the activity of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-4-nitropyridine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dichloro-4-nitropyridine can undergo degradation under certain conditions, leading to the formation of reactive byproducts that can further impact cellular processes. Long-term exposure to 3,5-Dichloro-4-nitropyridine has been associated with changes in cellular metabolism and increased oxidative stress .

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-4-nitropyridine in animal models are dose-dependent. At low doses, the compound may exert protective effects by enhancing antioxidant defense mechanisms. At higher doses, 3,5-Dichloro-4-nitropyridine can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects . It is crucial to determine the appropriate dosage to balance the beneficial and harmful effects of 3,5-Dichloro-4-nitropyridine in experimental settings.

Metabolic Pathways

3,5-Dichloro-4-nitropyridine is involved in various metabolic pathways, particularly those related to detoxification and oxidative stress responses. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, 3,5-Dichloro-4-nitropyridine can influence metabolic flux by modulating the activity of key enzymes involved in energy metabolism and redox balance .

Transport and Distribution

The transport and distribution of 3,5-Dichloro-4-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 3,5-Dichloro-4-nitropyridine can interact with intracellular proteins and organelles, leading to its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3,5-Dichloro-4-nitropyridine is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function. The localization of 3,5-Dichloro-4-nitropyridine within these compartments can impact its activity and interactions with other biomolecules .

Propiedades

IUPAC Name |

3,5-dichloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZHZSXAYXXCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406209 | |

| Record name | 3,5-dichloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433294-98-5 | |

| Record name | 3,5-dichloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research highlights the differing reactivity of halogens and nitro groups in substituted pyridines. How might this knowledge be applied to the synthesis of compounds structurally similar to 3,5-dichloro-4-nitropyridine, such as 3,5-dibromo-4-nitropyridine?

A1: The research demonstrates that in reactions with ammonia, fluorine is preferentially displaced over a nitro group, while chlorine shows the opposite behavior []. This suggests that synthesizing 3,5-dibromo-4-nitropyridine from a precursor like 3,5-dibromo-4-fluoropyridine could be challenging, as the bromine atoms might be more susceptible to displacement by ammonia than the fluorine. Alternative synthetic routes, perhaps involving protecting group strategies or different nucleophiles, might be necessary to achieve the desired substitution pattern.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)